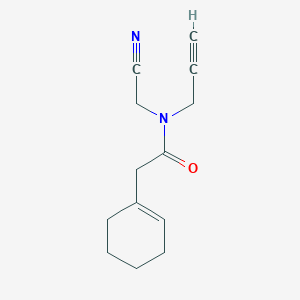
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide, also known as CCPA, is a chemical compound that has been extensively studied for its potential application in various scientific fields. CCPA belongs to the class of compounds known as adenosine A1 receptor agonists and has been shown to exhibit a high affinity for the adenosine A1 receptor.
Mechanism of Action
The mechanism of action of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide involves its binding to the adenosine A1 receptor. Once bound, this compound activates the receptor, resulting in a series of downstream signaling events. These events can lead to a variety of physiological effects, including changes in heart rate, blood pressure, and neurotransmitter release.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a variety of biochemical and physiological effects. In laboratory experiments, this compound has been shown to decrease heart rate and blood pressure, increase insulin release, and modulate neurotransmitter release. These effects are thought to be mediated by the activation of the adenosine A1 receptor.
Advantages and Limitations for Lab Experiments
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has several advantages as a tool for studying the adenosine A1 receptor. It exhibits a high affinity for the receptor and can be used to selectively activate it in laboratory experiments. However, this compound also has some limitations. It is relatively expensive to synthesize and can be difficult to obtain in large quantities. Additionally, its effects on other adenosine receptor subtypes are not well understood.
Future Directions
There are several future directions for research on N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide. One area of interest is its potential use as a therapeutic agent for cardiovascular disease. This compound has been shown to decrease heart rate and blood pressure in laboratory experiments, making it a promising candidate for the treatment of hypertension. Additionally, further research is needed to fully understand the effects of this compound on other adenosine receptor subtypes. Finally, the development of new synthesis methods for this compound could make it more widely available for research purposes.
Synthesis Methods
The synthesis of N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide involves a series of chemical reactions that are carried out in a laboratory setting. The starting materials for the synthesis are cyclohexenone, propargyl bromide, and cyanide. The first step involves the reaction of cyclohexenone with propargyl bromide in the presence of a base to form 2-(cyclohexen-1-yl)prop-2-yn-1-ol. This intermediate is then reacted with cyanide to form N-prop-2-ynyl-2-(cyclohexen-1-yl)acrylamide. Finally, the addition of a cyanomethyl group to the nitrogen atom of the acrylamide group results in the formation of this compound.
Scientific Research Applications
N-(Cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide has been extensively studied for its potential application in various scientific fields. One of the most promising areas of research is its potential use as a tool for studying the adenosine A1 receptor. Adenosine A1 receptors are widely distributed throughout the body and are involved in a variety of physiological processes, including cardiovascular function, neurotransmission, and inflammation. This compound has been shown to exhibit a high affinity for the adenosine A1 receptor and can be used to selectively activate this receptor in laboratory experiments.
properties
IUPAC Name |
N-(cyanomethyl)-2-(cyclohexen-1-yl)-N-prop-2-ynylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c1-2-9-15(10-8-14)13(16)11-12-6-4-3-5-7-12/h1,6H,3-5,7,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJLCJVLHCMLJBH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN(CC#N)C(=O)CC1=CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chlorophenyl)-2-(3-oxo-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl)acetamide](/img/structure/B2764585.png)
![N-(5-methoxybenzo[d]thiazol-2-yl)-3-phenyl-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2764586.png)
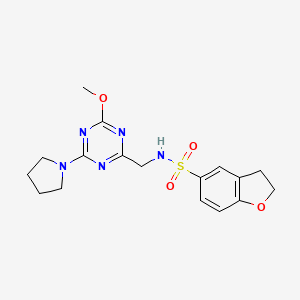
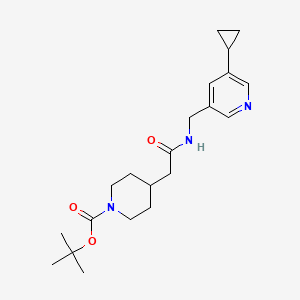
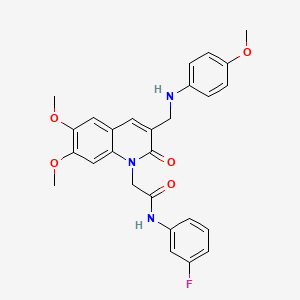
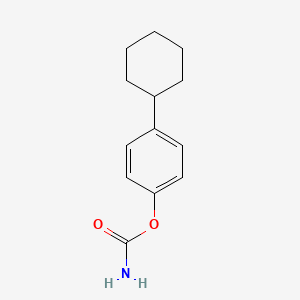
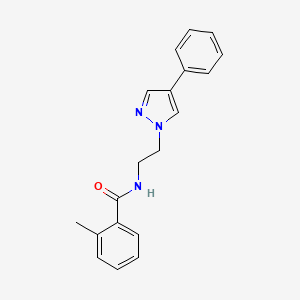
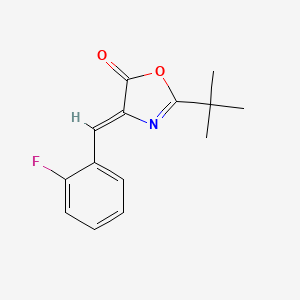
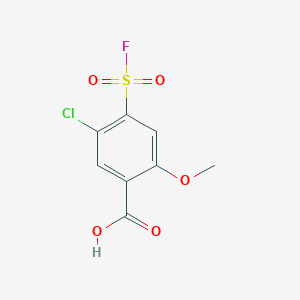
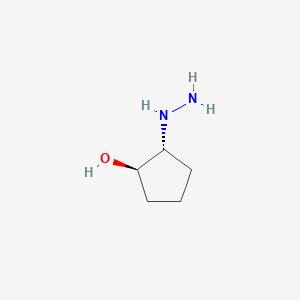
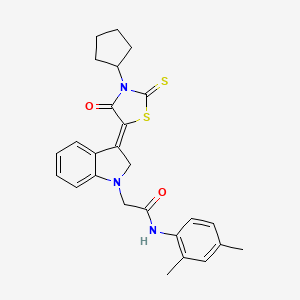
![N-[1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl]-N,1-dimethylpyrazole-4-carboxamide](/img/structure/B2764602.png)
![(3-amino-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-thieno[2,3-b][1,6]naphthyridin-2-yl)-(1,3-benzodioxol-5-yl)methanone](/img/structure/B2764604.png)
![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-(4-(dimethylamino)phenyl)-2-morpholinoethyl)oxalamide](/img/structure/B2764606.png)